molecular formula C12H19NO2S B5236626 N-(3-isopropoxypropyl)-2-(2-thienyl)acetamide

N-(3-isopropoxypropyl)-2-(2-thienyl)acetamide

Cat. No. B5236626
M. Wt: 241.35 g/mol
InChI Key: QDKYYXBHXMDTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-2-(2-thienyl)acetamide, commonly known as Tianeptine, is a pharmaceutical compound with a unique mechanism of action. It was first discovered in the 1960s and has been used for the treatment of depression and anxiety in many countries. Tianeptine is a selective serotonin reuptake enhancer, which means that it increases the amount of serotonin available in the brain.

Mechanism of Action

Tianeptine's mechanism of action is unique compared to other antidepressants. It enhances the reuptake of serotonin, but it also has an effect on glutamate receptors. Tianeptine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the formation of new neurons.
Biochemical and Physiological Effects:
Tianeptine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain. Tianeptine has also been shown to reduce the levels of cortisol, a stress hormone. It has been suggested that Tianeptine's effects on cortisol may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

Tianeptine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. Tianeptine has also been shown to be effective in a number of animal models of depression and anxiety. However, there are some limitations to using Tianeptine in lab experiments. It has a short half-life, which can make dosing difficult. Tianeptine also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are a number of future directions for research on Tianeptine. One area of interest is its effects on neuroplasticity and the formation of new neurons. Tianeptine has been shown to increase the expression of BDNF, which is important for these processes. Another area of interest is Tianeptine's effects on inflammation. There is evidence to suggest that Tianeptine may have anti-inflammatory effects, which could be beneficial in a number of conditions. Finally, there is interest in developing new formulations of Tianeptine that have a longer half-life and a wider therapeutic window.
In conclusion, Tianeptine is a unique pharmaceutical compound that has been extensively studied for its antidepressant and anxiolytic effects. Its mechanism of action is well-characterized, and it has a number of advantages for lab experiments. There are a number of future directions for research on Tianeptine, including its effects on neuroplasticity, inflammation, and the development of new formulations.

Synthesis Methods

The synthesis of Tianeptine involves several steps, including the reaction of 2-thiophene carboxylic acid with isopropylamine to form the corresponding amide. This amide is then reacted with 3-chloropropanol to form the final product, Tianeptine. The synthesis of Tianeptine is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Tianeptine has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, anxiety disorders, and post-traumatic stress disorder. Tianeptine has also been studied for its effects on cognition, memory, and neuroplasticity.

properties

IUPAC Name

N-(3-propan-2-yloxypropyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-10(2)15-7-4-6-13-12(14)9-11-5-3-8-16-11/h3,5,8,10H,4,6-7,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYYXBHXMDTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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